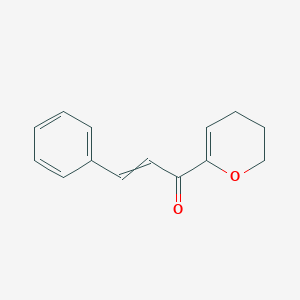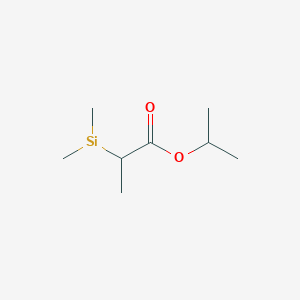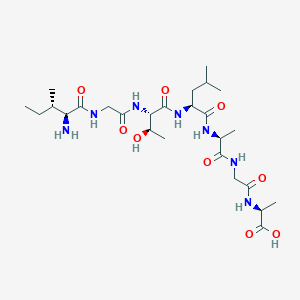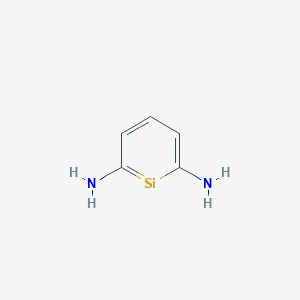![molecular formula C16H16Cl2N2O2 B12589382 Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- CAS No. 642084-38-6](/img/structure/B12589382.png)
Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxypyridine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .
相似化合物的比较
Similar Compounds
- 4-(Chloroacetyl)morpholine
- 4-Morpholinopiperidine
- Amorolfine
Uniqueness
Compared to similar compounds, Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- stands out due to its unique combination of a morpholine ring, a pyridine ring, and a dichlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
642084-38-6 |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC 名称 |
4-[5-[(2,6-dichlorophenyl)methoxy]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-14-2-1-3-15(18)13(14)11-22-12-4-5-16(19-10-12)20-6-8-21-9-7-20/h1-5,10H,6-9,11H2 |
InChI 键 |
ACLYFPVZFCRXAY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


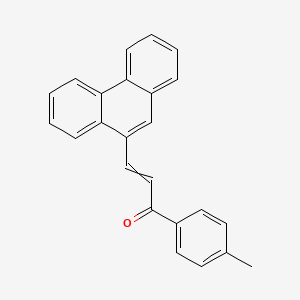
![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)
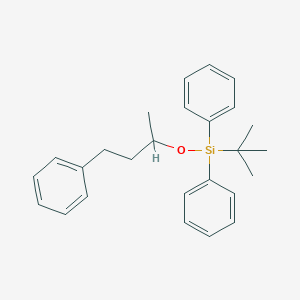

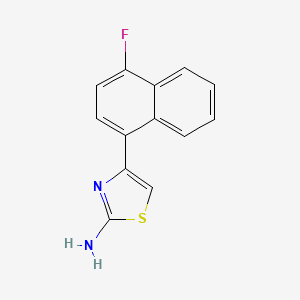
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
![1h-Thieno[3,4-d]imidazole-2-carbaldehyde](/img/structure/B12589353.png)
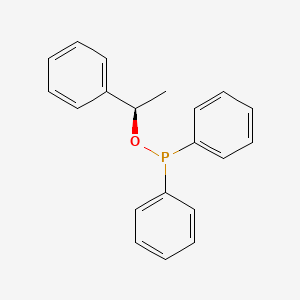
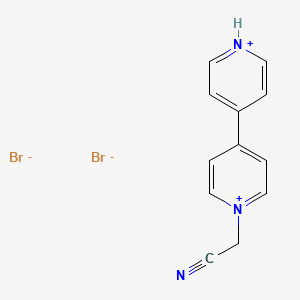
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
